Dimethylammonium dimethyldithiocarbamate
Übersicht
Beschreibung
Dimethylammonium dimethyldithiocarbamate is an organosulfur compound with the molecular formula C5H14N2S2 and a molecular weight of 166.30 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity. This compound is known for its ability to form stable complexes with transition metals, making it valuable in fields such as chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Dimethylammonium dimethyldithiocarbamate (also known as dimethylazanium;N,N-dimethylcarbamodithioate) is a type of dithiocarbamate compound. Dithiocarbamates are known for their strong metal binding capacity, acting as enzyme inhibitors . They inhibit catalytic and regulatory thiol groups of cytoplasm constituents .
Mode of Action
The mode of action for distal peripheral neuropathy is postulated to be associated with the release of carbon disulfide (CS2), a causative agent for peripheral . This suggests that this compound may interact with its targets by releasing CS2, which then interacts with the nervous system.
Biochemical Pathways
Given its potential to release cs2 and its strong metal binding capacity, it’s plausible that it could affect various biochemical pathways involving metal-dependent enzymes and nervous system function .
Pharmacokinetics
For instance, its strong metal binding capacity could influence its distribution and metabolism within the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a wide range of metal-dependent enzymes and its potential impact on the nervous system
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment could potentially influence the compound’s mode of action, given its strong metal binding capacity . Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its stability and efficacy.
Safety and Hazards
Dimethylammonium dimethyldithiocarbamate is known to cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and avoiding skin contact .
Zukünftige Richtungen
While specific future directions for Dimethylammonium dimethyldithiocarbamate were not found, dithiocarbamates have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . This suggests potential future research and applications in these areas.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylammonium dimethyldithiocarbamate is typically synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions . The reaction proceeds as follows:
(CH3)2NH + CS2 + NaOH → (CH3)2NCS2Na + H2O
The resulting sodium dimethyldithiocarbamate is then treated with dimethylammonium chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the oxidation of this compound in aqueous solution with oxygen, in the presence of carbon disulfide and a lignosulfonate . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or chlorine.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur with halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Tetramethylthiuram disulfide is a major product formed during the oxidation of this compound.
Reduction: The reduction of the compound can yield dimethylamine and carbon disulfide.
Substitution: Substitution reactions can produce various derivatives depending on the substituents involved.
Vergleich Mit ähnlichen Verbindungen
Dimethylammonium dimethyldithiocarbamate is unique among dithiocarbamates due to its specific structure and reactivity . Similar compounds include:
- Diethylammonium diethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Bis(dimethyldithiocarbamyl) disulfide
Compared to these compounds, this compound exhibits stronger inhibitory effects on sulfhydryl enzymes and forms more stable metal complexes .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylammonium dimethyldithiocarbamate involves the reaction between dimethylamine and carbon disulfide to form dimethyldithiocarbamic acid, which is then neutralized with dimethylamine to form the final product.", "Starting Materials": [ "Dimethylamine", "Carbon disulfide" ], "Reaction": [ { "Step 1": "Add dimethylamine to a reaction flask", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 2": "Add carbon disulfide dropwise to the reaction flask while stirring", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 3": "Heat the reaction mixture to reflux for 2 hours", "Conditions": "Under nitrogen atmosphere" }, { "Step 4": "Cool the reaction mixture to room temperature", "Conditions": "Under nitrogen atmosphere" }, { "Step 5": "Add sodium hydroxide solution to the reaction mixture to neutralize the dimethyldithiocarbamic acid", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 6": "Add excess dimethylamine to the reaction mixture to form Dimethylammonium dimethyldithiocarbamate", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 7": "Filter the product and wash with cold ethanol", "Conditions": "Under nitrogen atmosphere" }, { "Step 8": "Dry the product under vacuum", "Conditions": "Room temperature, under vacuum" } ] } | |
CAS-Nummer |
598-64-1 |
Molekularformel |
C5H14N2S2 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
dimethylcarbamodithioic acid;N-methylmethanamine |
InChI |
InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 |
InChI-Schlüssel |
UVOFGKIRTCCNKG-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.CN(C)C(=S)[S-] |
Kanonische SMILES |
CNC.CN(C)C(=S)S |
598-64-1 | |
Piktogramme |
Irritant |
Synonyme |
Carbamic acid dimethyldithio dimethylamine salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the thermal decomposition of Thiram, and how is DMADC involved?
A3: Thiram, a related compound, decomposes in the presence of water, yielding carbon disulfide, tetramethylthiourea, and DMADC []. While initially thought to be an intermediate in this decomposition, further research suggests that DMADC is a product of a separate, minor reaction pathway []. The majority of Thiram decomposes into tetramethylthiourea and carbon disulfide through Bis(dimethylthiocarbamoyl) monosulfide [].
Q2: Does DMADC interact with other vulcanization accelerators like Tetramethylthiuram disulfide (TMTD) or ZDMC?
A5: Research indicates that DMADC does not react with TMTD or ZDMC []. This lack of interaction simplifies the formulation of rubber compounds containing multiple accelerators.
Q3: What are the solubility properties of DMADC?
A6: DMADC demonstrates good solubility in polar solvents like water, methanol, ethanol, acetone, and chloroform []. Conversely, it shows limited solubility in non-polar solvents such as carbon disulfide, benzene, and ether. It's worth noting that DMADC is insoluble in n-hexane and petroleum ether [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.